1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid
Description
1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,3-oxazine}-5-carboxylic acid (referred to as the target compound) is a spirocyclic heterocycle featuring a fused pyrazolo-oxazine core and a carboxylic acid substituent. This article compares its structural, synthetic, pharmacological, and physicochemical properties with analogous compounds.
Properties
IUPAC Name |
spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)7-4-11-12-5-10(2-1-3-10)6-15-8(7)12/h4H,1-3,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJUMWFTMUXIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN3C(=C(C=N3)C(=O)O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid typically involves multi-step organic reactions. The process often starts with the formation of the pyrazole ring, followed by the construction of the spirocyclic oxazine structure. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The reaction conditions are carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound has been investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals aimed at treating diseases such as cancer and neurological disorders.
- Mechanism of Action Studies : Research has focused on understanding how this compound interacts with specific molecular pathways. Studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis, which are crucial in cancer biology.
Biological Research
- Bioactivity Screening : The compound has been used in screening assays to evaluate its biological activity against various cell lines. Preliminary studies indicate potential anti-inflammatory and anti-cancer properties.
- Mechanistic Studies : Investigations into the mechanisms by which 1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid exerts its effects have revealed interactions with enzymes and receptors that could be pivotal in drug design.
Materials Science
- Synthesis of Advanced Materials : The compound can serve as a building block for the synthesis of more complex materials. Its unique structure is advantageous for creating polymers or composites with specific functionalities.
- Nanotechnology Applications : Research is ongoing into the use of this compound in nanotechnology for creating nanoscale devices or materials with enhanced properties due to its chemical characteristics.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Demonstrated significant cytotoxicity against specific cancer cell lines through apoptosis induction. |
| Study 2 | Investigate anti-inflammatory properties | Showed promise in reducing inflammation markers in vitro, suggesting potential for therapeutic use in inflammatory diseases. |
| Study 3 | Synthesize novel materials | Successfully integrated into polymer matrices enhancing mechanical properties and thermal stability. |
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
Core Heterocyclic Systems
- Target Compound : Combines a spirocyclobutane with a pyrazolo[3,2-b][1,3]oxazine ring and a carboxylic acid group at position 5 .
- Spirocyclopropane Analogue : Replaces cyclobutane with cyclopropane (e.g., 1,3-Dihydrospirocyclopropane-1,2-pyrazolo[3,2-b][1,3]oxazine-5-amine), reducing ring strain but altering steric and electronic properties .
- Benzoxazine Derivatives : NSC777205 and NSC777207 feature a benzo[e][1,3]oxazine core instead of a spiro system. These compounds retain the oxazine moiety but lack the fused pyrazole ring .
- Naphthooxazines : Larger aromatic systems (e.g., 1,3-diphenyl-1H-naphtho[1,2-e][1,3]oxazine) exhibit extended π-conjugation, influencing binding affinity to aromatic-rich biological targets .
Functional Groups
- Carboxylic Acid vs. Amine : The target compound’s carboxylic acid enhances solubility in polar solvents compared to amine derivatives (e.g., Spiro[cyclobutane-1,6′-pyrazolo[5,1-b][1,3]oxazin]-2′-amine hydrochloride), which may improve bioavailability .
- Methoxy Substituents : NSC777207 includes a methoxy group, reducing BBB permeability by 50% compared to NSC777205, highlighting the impact of substituents on CNS accessibility .
Pharmacological and Physicochemical Properties
Drug-Likeness and Toxicity
- Target Compound: Predicted to satisfy Lipinski’s rules (molecular weight <500, ≤5 H-bond donors), with carboxylic acid improving solubility. BBB permeability is anticipated based on structural similarities to NSC777205 .
- NSC777205/207 : Both exhibit lead-like properties, with NSC777205 showing 2-fold higher BBB permeation than NSC777206. Acute toxicity in rats is low (LD₅₀ >500 mg/kg) .
- Triazolo-Thiadiazines : Evaluated via SwissADME, these compounds demonstrate comparable lipophilicity (LogP ~3.5) and solubility to celecoxib, a COX-2 inhibitor .
Physicochemical Data
Biological Activity
1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications. This article presents an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 208.21 g/mol. Its structure comprises a cyclobutane ring fused to a pyrazolo[3,2-b][1,3]oxazine moiety, which contributes to its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Pyrazolo Core : Cyclization reactions involving amino alcohols and diketones.
- Carboxylation : Introduction of a carboxylic acid group through various synthetic methods.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can lead to various cellular responses that may be beneficial for therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Research has demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanistic Insights : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that it can modulate inflammatory pathways:
- Cytokine Inhibition : The compound has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
Several studies have explored the biological activity of related compounds:
Q & A
Q. What are the recommended synthetic routes for 1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis of this spirocyclic compound often employs multicomponent condensation reactions. Key strategies include:
- One-pot solvent-free condensation of aldehydes, amines, and phenols/naphthols using catalysts like trichloroacetic acid (CCl₃COOH) to form oxazine rings .
- Ortho-metalation/decarboxylative fragmentation for spirocycle formation, as demonstrated in spirobenzo[d][1,3]oxazine syntheses using t-BuLi and LaCl₃·2LiCl to direct regioselectivity .
- Reflux in ethanol for cyclization after initial condensation steps, ensuring high stereochemical control .
Optimization involves adjusting temperature (e.g., 100°C for solvent-free reactions), catalyst loading, and purification via recrystallization (ethanol or DMF/water mixtures) .
Q. How can modern physico-chemical methods confirm the structure of this compound and its derivatives?
Methodological Answer: Structural validation requires a combination of techniques:
- NMR spectroscopy : ¹H/¹³C NMR resolves spirojunction and substituent orientation, with NOESY confirming anti-configurations in dihydro-oxazine derivatives .
- X-ray crystallography : Determines absolute stereochemistry and ring conformations, critical for spirocyclic systems .
- FT-IR and Raman spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- SwissADME analysis : Predicts logP, solubility, and drug-likeness, corroborated experimentally via HPLC purity assays .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental pharmacokinetic data for this compound?
Methodological Answer: Discrepancies often arise in logP and solubility predictions. Mitigation strategies include:
- Hybrid modeling : Combine SwissADME (rule-based) and molecular dynamics (MD) simulations to account for solvent effects on spirocyclic conformers .
- In vitro validation : Compare predicted vs. experimental solubility in PBS (pH 7.4) and biorelevant media (FaSSIF/FeSSIF) to refine computational parameters .
- Salt formation : Synthesize organic/inorganic salts (e.g., sodium, lysine) to enhance aqueous solubility, then re-evaluate ADMET profiles .
Q. How can stereochemical outcomes in multicomponent reactions be controlled, and what analytical techniques validate anti-orientation in dihydro-oxazine derivatives?
Methodological Answer: Anti-selectivity is achieved via:
- Catalyst design : CCl₃COOH promotes syn-addition followed by stereoinversion during cyclization .
- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states favoring anti-products .
Validation employs: - COSY/NOESY NMR : Correlates proton proximities to confirm anti-periplanar H-atoms .
- Single-crystal XRD : Resolves absolute configuration, as demonstrated for naphtho[1,2-e][1,3]oxazine derivatives .
Q. What methodologies address discrepancies in biological activity data across different salt forms of the compound?
Methodological Answer: Systematic comparison of salt forms involves:
- Crystallography : Analyze salt crystal packing (e.g., sodium vs. hydrochloride) to correlate solubility with lattice energy .
- In vitro assays : Test COX-2 inhibition (vs. celecoxib) across salt forms under standardized conditions (e.g., 10% FBS in DMEM) .
- Stability studies : Monitor salt degradation (HPLC) under accelerated conditions (40°C/75% RH) to identify robust formulations .
Q. What in silico tools reliably predict the drug-likeness and ADMET profiles of this spirocyclic compound?
Methodological Answer:
- SwissADME : Evaluates Lipinski’s rules, bioavailability radar, and BOILED-Egg model for gastrointestinal absorption .
- ADMET Predictor™ : Simulates CYP450 metabolism and hERG inhibition risks using QSAR models .
- Correlation with experiment : Validate predictions via parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
